2-Hydrazinylidene-3-[(4-methylphenyl)methyl]-2,3-dihydro-1,3-benzothiazole
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Overview
Description
2-Hydrazinylidene-3-[(4-methylphenyl)methyl]-2,3-dihydro-1,3-benzothiazole is a chemical compound that belongs to the class of hydrazones. This compound is characterized by the presence of a hydrazinylidene group attached to a benzothiazole ring, which is further substituted with a 4-methylphenylmethyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinylidene-3-[(4-methylphenyl)methyl]-2,3-dihydro-1,3-benzothiazole typically involves the condensation of hydrazones derived from α-dicarbonyl compounds. One common method involves the reaction of ethyl [2-(4-methylphenyl)hydrazinylidene]-2-chloroethanoate with pentane-2,4-dione in the presence of sodium ethoxide (NaOEt), yielding the desired product in high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinylidene-3-[(4-methylphenyl)methyl]-2,3-dihydro-1,3-benzothiazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydrazinylidene group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂), reducing agents such as sodium borohydride (NaBH₄), and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to various substituted benzothiazole derivatives.
Scientific Research Applications
2-Hydrazinylidene-3-[(4-methylphenyl)methyl]-2,3-dihydro-1,3-benzothiazole has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Studies have explored its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 2-Hydrazinylidene-3-[(4-methylphenyl)methyl]-2,3-dihydro-1,3-benzothiazole involves its interaction with molecular targets such as enzymes and receptors. The hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, the benzothiazole ring can interact with various biological pathways, modulating cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-benzothiazolinone hydrazone hydrochloride: Used in the synthesis of benzothiazolium azo dyes and as a chromogenic reagent.
Ethyl 4-acetyl-5-methyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate: Synthesized from similar hydrazone derivatives and used in various chemical applications.
Uniqueness
2-Hydrazinylidene-3-[(4-methylphenyl)methyl]-2,3-dihydro-1,3-benzothiazole is unique due to its specific substitution pattern and the presence of both hydrazinylidene and benzothiazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
109514-20-7 |
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Molecular Formula |
C15H15N3S |
Molecular Weight |
269.4 g/mol |
IUPAC Name |
[3-[(4-methylphenyl)methyl]-1,3-benzothiazol-2-ylidene]hydrazine |
InChI |
InChI=1S/C15H15N3S/c1-11-6-8-12(9-7-11)10-18-13-4-2-3-5-14(13)19-15(18)17-16/h2-9H,10,16H2,1H3 |
InChI Key |
QHBFMPFWHUBKCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3SC2=NN |
Origin of Product |
United States |
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